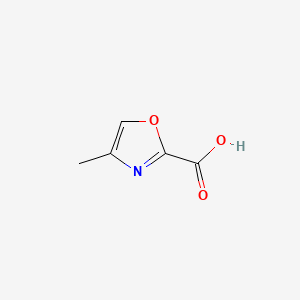

4-Methyloxazole-2-carboxylic acid

描述

Significance of Oxazole (B20620) Core in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. semanticscholar.orgtandfonline.com Among these, the oxazole ring—a five-membered heterocycle with one oxygen and one nitrogen atom—holds a position of particular importance. tandfonline.comnih.gov This structural motif is a key component in a vast array of natural products and synthetic molecules that exhibit significant biological activities. nih.govresearchgate.net

The oxazole scaffold enables a variety of interactions with enzymes and biological receptors, leading to a broad spectrum of therapeutic effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govpharmaguideline.comnumberanalytics.com Consequently, the oxazole nucleus is considered a "privileged" structure in drug discovery, frequently appearing in clinical drugs and pharmaceutical candidates. semanticscholar.org Beyond its direct role in bioactive molecules, the oxazole ring is also a versatile intermediate in organic synthesis, utilized by chemists to construct more complex molecular architectures. slideshare.net

General Overview of Carboxylic Acid-Substituted Oxazoles

The introduction of a carboxylic acid group onto an oxazole ring creates a class of compounds known as oxazole carboxylic acids. These molecules are of significant interest as they combine the valuable properties of the oxazole core with the versatile reactivity of a carboxylic acid function. This functional group can be crucial for a molecule's biological activity, often by participating in hydrogen bonding interactions at a receptor's active site.

In medicinal chemistry, carboxylic acid-substituted oxazoles have been investigated for various therapeutic applications. For instance, certain derivatives have been explored as dual PPARα/γ activators, suggesting potential benefits in the treatment of type 2 diabetes. wikipedia.org Furthermore, these compounds serve as critical building blocks in the synthesis of more elaborate molecules. They can be transformed into esters, amides, and other functional groups, or used in coupling reactions to construct complex natural products and pharmaceutical agents. acs.orgsigmaaldrich.com Recent research has also highlighted the development of efficient synthetic methods to create polysubstituted oxazoles directly from carboxylic acids, underscoring their importance as both targets and precursors in modern organic synthesis. acs.org

Historical Context and Early Research on Oxazole Carboxylic Acids

The study of oxazoles has a rich history dating back over a century, with several key synthetic methods forming the foundation of modern oxazole chemistry. One of the earliest contributions was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which prepares oxazoles from cyanohydrins and aldehydes. wikipedia.orgontosight.ai

Shortly after, the Robinson-Gabriel synthesis, reported in 1909 and 1910, provided a pathway to oxazoles through the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This method remains a cornerstone of oxazole synthesis. In the mid-20th century, further important developments emerged. The Cornforth rearrangement, first described in 1949 by Sir John Cornforth, involves the thermal rearrangement of a 4-acyloxazole, providing a route to isomeric oxazoles and finding use in amino acid synthesis. wikipedia.orgnih.gov Later, in 1972, the van Leusen reaction was introduced, utilizing tosylmethyl isocyanide (TosMIC) to react with aldehydes, which has become a widely used method for forming the oxazole ring under mild conditions. nih.govmdpi.comwikipedia.org These seminal discoveries have been refined over decades and are fundamental to the preparation of a wide variety of oxazole derivatives, including the carboxylic acid-substituted compounds used in contemporary research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNBHCVJLBBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674027 | |

| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-81-1 | |

| Record name | 4-Methyl-2-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyloxazole 2 Carboxylic Acid and Analogues

Direct Synthesis Strategies

Direct synthesis strategies offer efficient routes to the 4-methyloxazole-2-carboxylic acid core, often involving cyclization and condensation reactions from readily available precursors.

Cyclodehydration Reactions of Precursors

Cyclodehydration is a fundamental method for the formation of the oxazole (B20620) ring. This approach involves the removal of a water molecule from a precursor to induce ring closure. A notable example is the cyclodehydration of N-acyl derivatives of α-amino acids, which yields oxazol-5(4H)-ones, also known as azlactones. thieme-connect.de For instance, the reaction of N-benzoylalanine with acetic anhydride (B1165640) produces the 4-methyl-2-phenyl derivative. thieme-connect.de

Another significant application of this strategy is seen in the synthesis of complex natural products. In the total synthesis of (-)-hennoxazole A, a marine antiviral agent, a key step involves a one-pot acetoacetate (B1235776) acylation, decarboxylation, and subsequent cyclodehydration of a thiazolidinethione intermediate to rapidly construct a pyran-based ring system that is part of the larger molecular framework. nih.govacs.orgresearchgate.net Similarly, 2-methyloxazole (B1590312) can be synthesized through the cyclodehydration of α-amino ketones with various carboxylic acid derivatives, often facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Acid-Catalyzed Condensation Approaches

Acid-catalyzed condensation reactions provide another direct pathway to the oxazole scaffold. The Fischer esterification, a classic acid-catalyzed reaction, forms an ester from a carboxylic acid and an alcohol, which can be a key step in creating ester derivatives of oxazoles. masterorganicchemistry.com

A more specific example is the synthesis of 4-methyloxazole-5-carboxylic esters, important intermediates for pyridoxine (B80251) (Vitamin B6) synthesis. This is achieved by reacting 2-formyloxy-3-oxo-butanoic acid ethyl ester (FOXE) with formamide (B127407) in the presence of an acid catalyst. google.com Sulfonic acids are also effective catalysts in the condensation of aryl aldehydes with other compounds to form oxazole derivatives. These condensation methods are valued for their ability to bring together different molecular fragments in a single, efficient step.

Multistep Synthesis Pathways

For greater control over the final structure and for the synthesis of more complex analogues, multistep pathways are often employed. These typically involve the initial synthesis of a substituted oxazole ester, followed by hydrolysis to the desired carboxylic acid.

Hydrolysis of Oxazole Carboxylate Esters

The hydrolysis of oxazole carboxylate esters is a common final step in the synthesis of this compound and its analogues. This reaction is typically carried out under alkaline conditions. For example, ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate can be hydrolyzed using sodium hydroxide (B78521). google.compatsnap.com The process involves heating the ester with the base, followed by acidification to precipitate the carboxylic acid. google.compatsnap.com

This method is widely applicable, and various substituted oxazole-4-carboxylates can be hydrolyzed to their corresponding carboxylic acids. sci-hub.se The choice of reaction conditions, such as the base and solvent, can be optimized to improve the yield and purity of the final product. sci-hub.se

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate | Sodium hydroxide, Toluene, Water | 20°C, 3 hours | 5-Ethoxy-4-methyl-oxazole-2-carboxylic acid | Not specified | google.compatsnap.com |

| Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate | Sodium hydroxide, Toluene, Water | 80°C, 1 hour | 5-Ethoxy-4-methyl-oxazole-2-carboxylic acid | Not specified | patsnap.com |

| 5-Substituted oxazole-4-carboxylates | Sodium hydroxide, THF, Water | 0°C to room temperature | 5-Substituted oxazole-4-carboxylic acids | 85-92% | sci-hub.se |

Preparation from Formyloxy-Oxobutanoic Acid Derivatives

A specific multistep pathway utilizes formyloxy-oxobutanoic acid derivatives as key starting materials. A patented process describes the preparation of 4-methyloxazole-5-carboxylic ester from 2-formyloxy-3-oxo-butanoic acid ethyl ester (FOXE). google.com This intermediate is reacted with formamide in the presence of an acid catalyst to form the oxazole ring. google.com The resulting ester can then be hydrolyzed as described in the previous section to yield the final carboxylic acid. This method provides a reliable route to 4-methyloxazole-5-carboxylic acid and its esters, which are valuable in the synthesis of vitamins and other biologically active molecules. google.com

Derivatization from Advanced Intermediates

This compound itself can serve as an advanced intermediate for the synthesis of more complex molecules. Its inherent structure allows for further chemical modifications. For example, it is commercially available and used as a starting material in the total synthesis of the antiviral marine natural product, (-)-hennoxazole A. nih.govacs.orgresearchgate.net

Synthesis of Halogenated Oxazole Building Blocks (e.g., Bromooxazoles, Iodooxazoles)

Halogenated oxazoles are pivotal intermediates, serving as versatile handles for further functionalization through cross-coupling reactions. The synthesis of these building blocks can be achieved through regiocontrolled methods. A common strategy involves direct, regiocontrolled lithiation of an oxazole ring followed by a reaction with an electrophilic bromine source. researchgate.net This method has been optimized for various alkyl- and aryl-substituted oxazoles, enabling the production of 2-, 4-, and 5-bromooxazoles on a multi-gram scale. researchgate.net

Another powerful technique for accessing specific isomers is the "halogen dance" reaction, which involves the base-mediated isomerization of a halogenated heterocycle. For instance, 5-iodooxazoles can be rearranged to form 4-iodooxazoles using lithium diisopropylamide (LDA). researchgate.net This transformation allows for the synthesis of oxazole scaffolds that may be difficult to access through direct halogenation. researchgate.net The utility of these halogenated building blocks is frequently demonstrated in subsequent Suzuki-Miyaura cross-coupling reactions to form more complex disubstituted oxazoles. researchgate.netacs.org

| Method | Reagents | Product Type | Key Features |

| Direct Lithiation/Halogenation | n-BuLi, Electrophilic Br+ source | Bromooxazoles | Regiocontrolled, scalable. researchgate.net |

| Halogen Dance Reaction | Lithium diisopropylamide (LDA) | Isomerized iodooxazoles | Access to less accessible isomers. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | Aryl/Alkyl-substituted oxazoles | C-C bond formation from halooxazoles. researchgate.netacs.org |

| Stille Coupling | Palladium catalyst, organotin reagent | Trisubstituted oxazoles | Convergent synthesis from dihalooxazoles. acs.org |

Formation of 2-Oxazolines from Carboxylic Acid Precursors

2-Oxazolines are structurally related to oxazoles and are important in their own right, serving as protecting groups for carboxylic acids and as ligands in asymmetric catalysis. wikipedia.orgresearchgate.net The most common route for their synthesis begins with a carboxylic acid. researchgate.net

A classical approach involves the conversion of a carboxylic acid to a more reactive derivative, such as an acyl chloride, typically using thionyl chloride or oxalyl chloride. wikipedia.org This intermediate then reacts with a 2-amino alcohol to undergo cyclization, forming the 2-oxazoline ring. wikipedia.org

To simplify this process, several one-pot methods have been developed. One such method employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov In this procedure, a mixture of a carboxylic acid and a 2-haloethylammonium salt is treated with DMT-MM, which facilitates the condensation and subsequent cyclization to yield the 2-oxazoline. nih.gov Other dehydrating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) have also been used effectively to directly convert carboxylic acids and an amino alcohol into 2-oxazolines under mild conditions. researchgate.net An alternative pathway involves the dehydrative cyclization of N-(2-hydroxyethyl) amides, which are themselves readily prepared from carboxylic acids or their esters. itu.edu.tr

| Method | Key Reagents | Precursor | Advantages |

| Two-Step Cyclization | Thionyl chloride, 2-amino alcohol | Carboxylic acid | Well-established, traditional method. wikipedia.org |

| One-Pot DMT-MM Method | DMT-MM, 2-haloethylammonium salt | Carboxylic acid | Simple, one-pot procedure. nih.gov |

| Dehydrative Cyclization | Boric acid, CaO | N-(2-hydroxyethyl) amide | High yields, avoids specialized catalysts. itu.edu.tr |

| Triazine-Mediated Synthesis | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Carboxylic acid | Mild reaction conditions. researchgate.net |

Total Synthesis Applications

The structural motif of this compound is a key component in the architecture of several biologically active natural products. Its integration into these complex molecules highlights its value as a starting material in advanced organic synthesis.

Integration of this compound in Complex Natural Product Syntheses (e.g., (-)-Hennoxazole A)

A prominent example of the utility of this compound is in the total synthesis of (-)-Hennoxazole A, a marine natural product with significant antiviral and analgesic properties. acs.orgwilliams.edu Multiple synthetic routes to (-)-Hennoxazole A have been developed that commence with commercially available this compound. acs.orgacs.orgnih.gov

Stereoselective Approaches in Synthesis Utilizing the Compound

Key stereoselective reactions are employed to set the various chiral centers within the molecule:

Aldol-like Coupling: The synthesis of the C1-C15 pyran/bisoxazole fragment utilizes an aldol-like coupling reaction to directly and stereoselectively install the critical C8-methoxy-bearing stereocenter. acs.orgacs.orgnih.gov

nih.govnih.gov-Wittig-Still Rearrangement: To construct the C15-C25 side chain, a nih.govnih.gov-Wittig-Still rearrangement is used for the efficient and stereoselective installation of the trisubstituted Z-double bond. acs.orgacs.orgnih.gov

These stereocontrolled transformations are essential for building the complex, three-dimensional architecture of the natural product. The use of a simple, achiral building block like this compound as a starting point for a synthesis that incorporates such high levels of stereochemical precision underscores the power of modern synthetic methods. williams.eduacs.org

Reactivity and Mechanistic Investigations of 4 Methyloxazole 2 Carboxylic Acid

Lithiation Reactions and Regioselectivity Studies

The deprotonation of oxazole (B20620) derivatives using strong bases like organolithium reagents is a fundamental strategy for introducing functional groups. The regioselectivity of this reaction is dictated by the substitution pattern on the oxazole ring, with the relative acidity of the ring protons and substituent protons playing a key role.

Selective Metallation for Further Functionalization

The metallation of 4-methyloxazole-2-carboxylic acid provides a nucleophilic intermediate that can react with various electrophiles. After the initial deprotonation of the acidic carboxylic acid proton, a second equivalent of a strong base can abstract a proton from either the C5 position of the oxazole ring or the 4-methyl group. This dianion can then be trapped by electrophiles. While direct studies on this compound are not extensively detailed, the behavior of closely related isomers provides significant insight. For instance, studies on 2,4-dimethyloxazole-5-carboxylic acid show that deprotonation with bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) occurs with high regioselectivity at the 2-methyl position. This dianion subsequently reacts with a range of electrophiles to yield homologated products. This suggests that the carboxylate group directs metallation, and similar selective functionalization of the 4-methyl group on this compound is a viable synthetic route.

Regiocontrolled Deprotonation Patterns

The regiochemical outcome of deprotonation in substituted oxazoles is a subject of detailed study. For oxazole carboxylic acids, the most acidic proton after the carboxyl group is typically at the C5 position. Research on 2-methyloxazole-4-carboxylic acid demonstrates that metallation with butyllithium occurs at the C5 position, not at the methyl group. clockss.orgthieme-connect.de The resulting 5-lithio derivative can then be functionalized, for example, by reaction with deuterium (B1214612) oxide to yield the 5-deuterated product. clockss.orgthieme-connect.de

However, the presence and position of other substituents can alter this pattern. In the case of 2,5-dimethyloxazole-4-carboxylic acid, deprotonation is not regiospecific and occurs at both methyl groups. For this compound, a competition between deprotonation at the C5 position and the 4-methyl group is expected. The precise outcome would likely depend on the reaction conditions, including the base used and temperature. The deprotonation of the methyl group on a related bisoxazole system using lithium diethylamide has been a key step in the total synthesis of (-)-hennoxazole A, highlighting the reactivity of methyl substituents in such systems. Current time information in Bangalore, IN.

Table 1: Regioselectivity in the Lithiation of Methyl-Substituted Oxazole Carboxylic Acids

| Compound | Base | Site of Deprotonation | Reference |

| 2-Methyloxazole-4-carboxylic acid | BuLi | C5-position | clockss.orgthieme-connect.de |

| 2,4-Dimethyloxazole-5-carboxylic acid | BuLi or LDA | 2-Methyl group | |

| 2,5-Dimethyloxazole-4-carboxylic acid | BuLi | Both methyl groups (non-specific) |

Metal-Catalyzed Transformations

Metal-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the formation of carbon-carbon bonds through cross-coupling strategies.

Palladium-Catalyzed Decarboxylative C-H Cross-Coupling

Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful method for the arylation of heterocycles, using carboxylic acids as readily available coupling partners. nih.gov This reaction typically involves a bimetallic system, often with palladium and a co-catalyst like silver or copper, to facilitate both decarboxylation and C-H activation. acs.org While this specific transformation has not been explicitly reported for this compound, the successful decarboxylative coupling of other azole carboxylic acids, such as thiazole (B1198619) and oxazole-5-carboxylic acids, with aryl halides demonstrates the viability of this approach. acs.org The reaction proceeds via the formation of a transient carboxyl radical, which decarboxylates to generate an alkyl radical for subsequent coupling. researchgate.net This methodology presents a potential pathway for the direct arylation of the oxazole ring at the 2-position, starting from this compound.

Suzuki-Miyaura Coupling Reactions of Bromooxazole Intermediates

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This strategy can be applied to functionalize the oxazole ring, typically by first converting the carboxylic acid to a bromo-substituted intermediate. For this compound, the key intermediate would be 2-bromo-4-methyloxazole (B1373555). The synthesis of this bromooxazole has been documented, allowing for its use in subsequent coupling reactions. sci-hub.se

The Suzuki-Miyaura reaction of 2-bromo-4-methyloxazole with various arylboronic acids would proceed under standard palladium catalysis to yield 2-aryl-4-methyloxazoles. The utility of bromooxazoles as building blocks in Suzuki-Miyaura cross-coupling has been well-established, providing access to a wide range of substituted oxazoles on a multigram scale. researchgate.netsci-hub.se

Table 2: Representative Suzuki-Miyaura Coupling of a Bromooxazole Intermediate

| Bromooxazole | Boronic Acid | Catalyst System | Product | Reference |

| 2-Bromo-3′,4,4′,5′-tetramethoxychalcone | 3-Borono-3′,4,4′,5′-tetramethoxychalcone | PdCl₂(dppf), NaOH (aq) | 3′,3‴,4,4′,4″,4‴,5′,5‴-octamethoxy-2,3″-bichalcone | mdpi.com |

Note: This table shows a representative Suzuki-Miyaura reaction to illustrate the general conditions. Specific examples for 2-bromo-4-methyloxazole would follow a similar protocol.

Acid- and Base-Mediated Transformations

This compound undergoes characteristic reactions of carboxylic acids under both acidic and basic conditions. These include salt formation, esterification, and decarboxylation.

Under basic conditions, treatment with a base like sodium hydroxide (B78521) results in the formation of the corresponding carboxylate salt. Under acidic conditions, the most significant transformation is decarboxylation. The process for a structurally similar compound, 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, involves alkaline hydrolysis to the carboxylic acid, followed by acidification to a pH of 1.0-2.5 and heating to 30-50°C, which induces decarboxylation to yield 4-methyl-5-ethoxy oxazole. patsnap.comgoogle.com This indicates that this compound is susceptible to losing carbon dioxide upon heating in an acidic medium to form 4-methyloxazole.

Furthermore, standard acid-catalyzed esterification (Fischer esterification) can be employed by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst to produce the corresponding ester. libretexts.org

Decarboxylation Processes: Kinetics and Optimization

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a key reaction for oxazole carboxylic acids. For beta-keto acids, this process can occur spontaneously upon heating through a cyclic, concerted transition state, forming an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com While specific kinetic data for this compound is not extensively detailed in the literature, processes involving closely related structures provide significant insight.

In the synthesis of 4-methyl-5-ethoxy oxazole, an important intermediate for Vitamin B6, the precursor 5-ethoxy-4-methyl-oxazole-2-carboxylic acid undergoes decarboxylation. google.compatsnap.com This reaction is initiated by acidification (adjusting pH to 1.0-2.5) followed by heating to temperatures between 30-50°C. google.com A critical challenge in this process is the low solubility of the carboxylic acid in water, which can lead to a high initiation temperature (around 60°C) and a rapid, potentially hazardous release of CO₂ gas. google.compatsnap.com

To optimize this reaction and ensure smoother, safer processing, an organic solvent such as dichloromethane (B109758) or methyl tert-butyl ether is introduced. google.compatsnap.com This two-phase system enhances the solubility of the oxazole carboxylic acid, allowing the decarboxylation to proceed at a lower temperature (30-50°C). google.com The resulting product dissolves in the organic layer, preventing decomposition that can occur upon contact with the hot acidic aqueous solution. google.com Other methods for decarboxylation of related heterocyclic acids include using a copper catalyst (CuO) in quinoline (B57606) at high temperatures (180–190°C) or silver carbonate (Ag₂CO₃) in the presence of a palladium catalyst for decarboxylative cross-coupling reactions. sci-hub.seacs.org

Hydrolytic Stability and Reaction Conditions

The stability of this compound is intrinsically linked to the conditions of its formation, often via the hydrolysis of its corresponding esters. Ethyl 4-methyloxazole-5-carboxylate, a related compound, can be hydrolyzed to its carboxylic acid form under either acidic or basic conditions. smolecule.com

A common synthetic route involves alkaline hydrolysis. google.compatsnap.com For instance, ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate is treated with a base like sodium hydroxide in a mixture of water and an organic solvent such as toluene. google.com The reaction proceeds at temperatures ranging from 20°C to 80°C for 1 to 6 hours. google.com After the hydrolysis is complete, the aqueous phase is separated and acidified to precipitate the carboxylic acid. google.compatsnap.com This indicates that while the ester is susceptible to hydrolysis under basic conditions, the resulting carboxylate salt is stable. The free carboxylic acid is then formed upon acidification, though it may be susceptible to decomposition under strong acidic conditions and heat, as seen during decarboxylation. patsnap.com

Intramolecular Rearrangements and Isomerization Mechanisms

Fe(II)-Catalyzed Isomerization (e.g., Isoxazole-Oxazole Interconversions)

The oxazole core can be synthesized through the rearrangement of other heterocyclic structures, notably isoxazoles. Iron(II)-catalyzed isomerization provides a pathway for converting isoxazoles into oxazoles. This transformation proceeds through a key intermediate, a 2H-azirine. nanobioletters.com

For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105°C can yield methyl oxazole-4-carboxylates. nanobioletters.com The mechanism involves the initial formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine. nanobioletters.com This highly strained three-membered ring intermediate can then rearrange. In the absence of an Fe(II) catalyst, the azirine can isomerize to an oxazole derivative through thermolysis at higher temperatures (e.g., 170°C). nanobioletters.com The presence of the Fe(II) catalyst, however, directs the rearrangement pathway, facilitating the conversion of specific isoxazole (B147169) precursors to oxazoles under controlled conditions. nanobioletters.com

| Starting Material | Catalyst/Conditions | Intermediate | Product | Source |

|---|---|---|---|---|

| 4-Formyl-5-methoxyisoxazoles | Fe(II), Dioxane, 105°C | 2H-Azirine derivative | Methyl oxazole-4-carboxylates | nanobioletters.com |

| 4-Acyl-5-methoxyisoxazoles | None (Thermolysis), 170°C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Oxazole derivatives | nanobioletters.com |

Photoinduced Intramolecular Proton Transfer in Related Oxazoles

While not a rearrangement of the carbon-nitrogen-oxygen skeleton, photoinduced intramolecular proton transfer (PIPT) is a significant mechanistic process observed in specifically substituted oxazoles. This phenomenon has been extensively studied in 2-(2′-hydroxyphenyl)-4-methyloxazole (HPMO), a compound structurally related to this compound. researchgate.netaip.org

PIPT is an ultrafast reaction that occurs in the excited state following UV light absorption. researchgate.netaip.org In HPMO, the molecule exists in an "enol" form, stabilized by an intramolecular hydrogen bond. researchgate.net Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole ring. This process is essentially barrierless and creates an excited-state "keto" tautomer. researchgate.net This tautomer is responsible for a characteristic fluorescence emission with a large Stokes shift. aip.org

Theoretical studies using methods like CASSCF and MS-CASPT2 have elucidated this mechanism, showing that the proton transfer timescale is in the range of 100-200 femtoseconds. aip.org The efficiency of this process is highly dependent on the initial conformation and the presence of the intramolecular hydrogen bond. researchgate.net This rapid proton transfer is a key deactivation pathway for the excited state, making such molecules relevant in fields like molecular probes and photostabilizers. aip.org

| Finding | Description | Source |

|---|---|---|

| Reaction Type | Excited-State Intramolecular Proton Transfer (ESIPT). | aip.orgresearchgate.net |

| Mechanism | Ultrafast transfer of a proton from the phenol (B47542) -OH to the oxazole nitrogen upon UV excitation, converting the enol form to a keto tautomer. | researchgate.netresearchgate.net |

| Timescale | Approximately 100-200 femtoseconds. | aip.org |

| Driving Force | Formation of an intramolecular hydrogen bond in the ground state facilitates the nearly barrierless transfer in the excited state. | researchgate.net |

| Significance | Results in a large Stokes-shifted fluorescence, making it a useful molecular probe. | aip.org |

Advanced Spectroscopic and Analytical Techniques in 4 Methyloxazole 2 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-methyloxazole-2-carboxylic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While specific, dedicated spectral data for this compound (CAS 1196151-81-1) is not widely published, its expected NMR spectra can be reliably predicted based on the analysis of its isomers and related oxazole (B20620) compounds. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals, each corresponding to the different types of protons in the molecule:

A singlet corresponding to the three protons of the methyl group (CH₃) at the C4 position.

A singlet from the single proton at the C5 position of the oxazole ring (H-5 ).

A broad singlet corresponding to the acidic proton of the carboxylic acid group (COOH). The chemical shift of this proton can be highly variable and concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to display five unique signals, one for each carbon atom in the molecule's distinct chemical environment:

The methyl carbon (CH₃).

The carboxylic acid carbonyl carbon (COOH).

Three signals for the oxazole ring carbons: C2 , C4 , and C5 . The chemical shifts of these carbons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid | ¹H | 10.0 - 13.0 | Broad Singlet |

| Oxazole H-5 | ¹H | ~7.5 - 8.5 | Singlet |

| Methyl Protons | ¹H | ~2.2 - 2.6 | Singlet |

| Carboxylic Acid Carbon | ¹³C | ~160 - 170 | Singlet |

| Oxazole C2 | ¹³C | ~158 - 165 | Singlet |

| Oxazole C4 | ¹³C | ~140 - 150 | Singlet |

| Oxazole C5 | ¹³C | ~130 - 140 | Singlet |

| Methyl Carbon | ¹³C | ~10 - 15 | Singlet |

Note: Values are estimations based on general principles and data from isomeric and related compounds.

Two-dimensional (2D) NMR experiments are critical for confirming the precise connectivity of the atoms proposed by 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal proton-proton couplings, confirming the isolated nature of the H-5 and methyl protons.

A correlation between the methyl protons and carbons C4 and C5.

A correlation between the H-5 proton and carbons C4 and C2.

These correlations would unambiguously confirm the 4-methyl and 2-carboxylic acid substitution pattern on the oxazole ring. Similar HMBC analyses are routinely used to establish the structures of complex natural products containing oxazole rings.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HR-ESIMS is a highly accurate method used to determine the elemental formula of a compound. For this compound (C₅H₅NO₃), this technique would provide a precise mass measurement. The expected mass for the protonated molecule, [M+H]⁺, would be calculated with high precision, allowing for its differentiation from other compounds with the same nominal mass. The molecular weight of the neutral compound is 127.10 g/mol . HR-ESIMS provides the accuracy needed to confirm the molecular formula C₅H₅NO₃, which is a critical step in the identification process.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds in a mixture. While the direct analysis of this compound by GC-MS is challenging due to the low volatility of carboxylic acids, a derivatization step can be employed. This typically involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester), which can then be readily analyzed. This approach is standard for the metabolic profiling of organic acids.

Related research has utilized GC-MS to identify 4-methyloxazole, the parent heterocycle without the carboxylic acid group, as a phytocompound in plant extracts. This demonstrates the utility of the technique for identifying the core oxazole structure within complex biological matrices.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups:

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) group of the carboxylic acid. Its exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer.

C=N and C-O Stretches: The oxazole ring itself will produce characteristic stretching vibrations. The C=N stretch typically appears in the 1680–1620 cm⁻¹ region, while C-O stretching vibrations are found in the 1300–1000 cm⁻¹ range.

C-H Stretches: Absorptions around 3000–2850 cm⁻¹ would indicate the C-H bonds of the methyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong, Sharp |

| Oxazole Ring | C=N stretch | 1620 - 1680 | Medium to Strong |

| Methyl Group | C-H stretch | 2850 - 3000 | Medium |

| Oxazole Ring | C-O stretch | 1000 - 1300 | Medium to Strong |

Source: Data compiled from general IR spectroscopy principles and tables.

Chromatographic Methods for Purity and Separation

High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique in the research and quality control of this compound. Its versatility allows for the effective separation, quantification, and purification of the compound, as well as the identification of its metabolites in complex biological matrices.

The structural integrity and metabolic fate of this compound are critical areas of investigation, where HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides indispensable insights. This combination allows for the detailed profiling of metabolites in various in vivo and in vitro systems. nih.gov

Metabolite Analysis

In drug discovery and development, understanding how a compound is metabolized is essential. HPLC-MS/MS is the primary analytical method for identifying biotransformation products of heterocyclic compounds in biological fluids such as plasma, urine, and feces. nih.govresearchgate.netrrpharmacology.ru For oxazole-containing structures, metabolic pathways can include oxidation of the oxazole ring or hydrolysis of appended functional groups. For instance, studies on related oxazole-containing drugs have identified metabolites where an amide linkage is hydrolyzed to form a carboxylic acid. rrpharmacology.rurrpharmacology.ru

The process of metabolite identification involves administering the parent compound and collecting biological samples at various time points. These samples, which may require extraction and concentration steps, are then analyzed by HPLC-MS/MS. nih.govresearchgate.net The chromatographic separation must be optimized to resolve the parent compound from its various metabolites, which may have significantly different polarities. nih.gov Reverse-phase chromatography is commonly employed for this purpose. The use of a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, often containing a small percentage of formic acid to aid ionization, is a typical approach. nih.govresearchgate.netmdpi.com The mass spectrometer then provides structural information on the separated components, allowing for the confident identification of metabolites. rrpharmacology.rurrpharmacology.ru

Purification

Beyond analysis, HPLC is a powerful tool for the purification of this compound and related compounds. Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is employed to isolate compounds of high purity from synthesis reaction mixtures or natural product extracts. mdpi.com Research on other oxazole carboxylic acid derivatives has demonstrated the successful use of preparative reverse-phase HPLC for isolating novel metabolites from fungal fermentations. nih.govmdpi.com In these cases, fractions are collected as they elute from the column, and their purity is confirmed by analytical HPLC and other spectroscopic methods. The scalability of HPLC methods allows for the isolation of material from microgram to multigram quantities.

The following table summarizes typical HPLC conditions used for the analysis and purification of oxazole carboxylic acids and their derivatives, based on published research.

| Parameter | Condition for Metabolite Analysis | Condition for Purification |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) mdpi.com | Reverse-Phase C18 (e.g., VP Nucleodur 100-10 C18ec, 250 x 10 mm, 7 µm) mdpi.com |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid researchgate.netmdpi.com | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid mdpi.com |

| Elution Mode | Gradient (e.g., 5% B to 100% B over ~20 min) mdpi.com | Gradient or Isocratic (e.g., 20-50% B over 35 min) mdpi.com |

| Flow Rate | 0.3 - 0.6 mL/min mdpi.com | 8 - 15 mL/min mdpi.com |

| Detection | Diode Array Detector (DAD) followed by Mass Spectrometry (ESI-MS/MS) researchgate.netmdpi.com | UV (multiple wavelengths, e.g., 210, 254, 280 nm) mdpi.com |

| Application Example | Identification of oxazole metabolites in fungal extracts or biological fluids. rrpharmacology.runih.gov | Isolation of pure macrooxazoles from crude fungal extract. mdpi.com |

Computational and Theoretical Chemistry Studies of 4 Methyloxazole 2 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-methyloxazole-2-carboxylic acid at the atomic level. These methods model the electronic distribution and energy states of the molecule, offering a detailed picture of its stability and reactivity.

Ab Initio Methods (e.g., B3LYP, CASSCF, MS-CASPT2)

Ab initio methods, which are derived from first principles without empirical parameters, are powerful tools for studying oxazole (B20620) derivatives. The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional, a form of density functional theory (DFT), is widely used for its balance of accuracy and computational efficiency. It is effective for predicting geometric parameters and electronic properties of heterocyclic compounds. mdpi.com For instance, DFT calculations using B3LYP have been successfully applied to analyze related isoxazole (B147169) and benzoxazole (B165842) derivatives, providing reliable predictions of their molecular structures and vibrational frequencies. mdpi.combohrium.com

For more complex phenomena, such as excited states and photochemical reactions, more advanced methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method is employed to correctly describe the electronic structure in cases where electron correlation is strong, such as in the study of reaction pathways and excited states. aip.orgresearchgate.net Following a CASSCF calculation, the Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) method is often used to refine the energies of the ground and excited states by incorporating dynamic electron correlation. aip.orgresearchgate.netaip.org This combined MS-CASPT2//CASSCF approach provides a robust description of the photophysics and photochemistry of medium-sized molecular systems, as demonstrated in studies of similar hydrogen-bonded oxazole systems. aip.orgaip.org These methods allow for the optimization of minima, conical intersections, and reaction paths relevant to processes like excited-state intramolecular proton transfer (ESIPT) and photoisomerization. aip.orgresearchgate.net

Electronic State Analysis and Energy Landscape Mapping

Understanding the electronic states of this compound is key to predicting its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

| Orbital | Typical Energy Range (eV) | Significance |

|---|---|---|

| HOMO | -6.0 to -7.5 | Electron-donating capability, site of oxidation |

| LUMO | -1.0 to -2.5 | Electron-accepting capability, site of reduction |

| HOMO-LUMO Gap | 4.0 to 5.5 | Indicator of chemical reactivity and kinetic stability |

Energy landscape mapping involves calculating the potential energy of the molecule as a function of its geometry. This allows for the identification of stable conformations (energy minima) and transition states that connect them. For a molecule like this compound, this can reveal the most likely shapes the molecule will adopt and the energy barriers for converting between them.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for its efficiency and accuracy in modeling the electronic structure of molecules. bohrium.combohrium.com It is extensively used to investigate the structural properties and reactivity of heterocyclic systems like this compound.

Mechanistic Pathway Elucidation (e.g., Isomerization, Deprotective Functionalization)

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products, including any intermediates and transition states. For oxazole derivatives, this can be applied to understand various transformations.

For example, DFT has been used to study the isomerization of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles, revealing a mechanism involving a nitrenoid-like transition state followed by a 1,5-H-shift. mdpi.com Similarly, computational studies have shed light on the synthesis of oxazoles from amides, where DFT and higher-level theories helped to rule out plausible but incorrect mechanistic pathways. acs.org While specific studies on the deprotective functionalization of this compound are not prevalent, DFT is the standard method for investigating such reaction mechanisms, providing insights into activation energies and the influence of substituents on reactivity.

Molecular Geometry Optimization and Conformation Studies

One of the most common applications of DFT is the optimization of molecular geometry to find the most stable three-dimensional structure. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations typically show that the oxazole ring is planar due to its aromatic character. The orientation of the carboxylic acid group relative to the ring is a key conformational feature. Conformational analysis using DFT can determine the most stable arrangement, which is often stabilized by intramolecular interactions. For related oxazole compounds, DFT calculations have successfully predicted these structural parameters.

| Parameter | Atom(s) Involved | Typical Value |

|---|---|---|

| Bond Length (Å) | O1-C2 | 1.36 |

| C2-N3 | 1.31 | |

| N3-C4 | 1.40 | |

| C4-C5 | 1.35 | |

| Bond Angle (°) | O1-C2-N3 | 115 |

| C2-N3-C4 | 109 | |

| N3-C4-C5 | 110 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery and materials science for understanding how a molecule's structure relates to its biological activity or physical properties. nih.govkcl.ac.uk These models are widely applied to classes of compounds like oxazole derivatives to guide the design of new molecules with enhanced properties. mdpi.comtandfonline.comsemanticscholar.orgnih.govworldscientific.com

For this compound and its analogues, a QSAR study would involve several steps:

Synthesizing a series of related compounds with variations in their structure.

Measuring their biological activity (e.g., as enzyme inhibitors or antimicrobial agents).

Calculating a set of molecular descriptors for each compound using computational methods.

Developing a mathematical model that correlates the descriptors with the observed activity.

These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For oxazole-containing compounds, QSAR models have been successfully developed to predict their activity as antileishmanial agents and antifungal inhibitors. mdpi.comnih.gov The descriptors used in such models capture various aspects of the molecular structure.

| Descriptor Class | Example Descriptors | Information Captured |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Distribution of electrons, polar interactions, reactivity |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Wiener index | Size, shape, and branching of the molecule |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity and ability to cross cell membranes |

| Thermodynamic | Heat of formation, Gibbs free energy | Stability and spontaneity of interactions |

SAR studies on related oxazolidinones have shown that even small modifications, such as the nature of substituents on the ring, can be detrimental or beneficial to the molecule's activity, highlighting the importance of the specific substitution pattern found in compounds like this compound. kcl.ac.uk

In Silico Prediction of Biological Activity

The prediction of biological activity through computational methods is a cornerstone of modern drug discovery and molecular science. These techniques use the chemical structure of a molecule to forecast its pharmacological effects, mechanisms of action, and potential toxicity. For this compound, various in silico tools can be employed to generate a profile of its likely biological activities, even before it is synthesized or tested in a lab. way2drug.com

This process often involves comparing the structural features of the target molecule to vast databases of compounds with known biological activities. way2drug.com Software platforms can identify structural alerts or fragments within this compound that are associated with specific interactions with biological macromolecules. For instance, the oxazole ring itself is a well-known pharmacophore present in numerous bioactive compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. semanticscholar.org

Table 1: Predicted Biological Activity Profile Parameters This interactive table outlines the types of parameters typically evaluated in an in silico biological activity prediction for a compound like this compound.

| Parameter Category | Specific Predictions | Rationale |

| Pharmacological Effects | Anti-inflammatory, Anticancer, Antimicrobial | Based on the prevalence of the oxazole core in drugs with these activities. semanticscholar.org |

| Mechanism of Action | Enzyme Inhibition, Receptor Binding | The carboxylic acid and heterocyclic nitrogen can act as key binding groups. |

| ADME Properties | Absorption, Distribution, Metabolism, Excretion | Physicochemical properties like solubility and logP are calculated from the structure. researchgate.net |

| Toxicity Profile | Potential for adverse effects, genotoxicity | Identification of toxicophores or reactive metabolites based on structural fragments. way2drug.com |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. imrpress.com This method is instrumental in understanding potential drug mechanisms by simulating the interaction at an atomic level. For this compound, docking studies would involve placing the molecule into the binding site of various known biological targets to assess its binding affinity and mode of interaction.

The process calculates a scoring function, often expressed in terms of binding energy (kcal/mol), to estimate the strength of the ligand-target complex. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. Key interactions that contribute to this binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, while the methyl group can participate in hydrophobic interactions.

Although specific docking studies for this compound are not widely published, research on structurally analogous compounds provides a framework for its potential interactions. For example, derivatives of oxazole carboxamides have been docked into the ubiquinone-binding site of succinate (B1194679) dehydrogenase (SDH), an important enzyme in the mitochondrial electron transport chain, revealing them as potential fungicides. smolecule.comacs.org Such studies suggest that this compound could be a candidate for docking against a range of enzymes where carboxylic acid or heterocyclic moieties are known to be important for binding.

Table 2: Hypothetical Molecular Docking Targets and Key Interactions This interactive table presents potential protein targets for this compound and the types of interactions that would be analyzed.

| Potential Protein Target | Target Class | Rationale for Selection | Predicted Key Interactions |

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Many anti-inflammatory drugs feature acidic and heterocyclic moieties. researchgate.net | H-bonding with active site residues (e.g., Arginine, Serine) via the carboxylate. |

| Succinate Dehydrogenase (SDH) | Enzyme (Oxidoreductase) | Structural similarity to known oxazole-based SDH inhibitors. smolecule.comacs.org | H-bonding via carboxylate; hydrophobic interactions from the methyl group. |

| Tubulin | Structural Protein | Oxazole derivatives have shown activity as tubulin polymerization inhibitors. | Interactions with the colchicine (B1669291) binding site. |

| Kinases | Enzyme (Transferase) | The oxazole scaffold is present in some kinase inhibitors. smolecule.com | H-bonding with the kinase hinge region. |

Investigations of Excited-State Dynamics and Proton Transfer Mechanisms

The study of a molecule's behavior upon absorption of light is critical for applications in photochemistry, materials science, and biological imaging. Theoretical investigations into the excited-state dynamics of molecules like this compound can reveal complex processes such as photoinduced intramolecular proton transfer (PIPT).

Theoretical Models for Photoinduced Intramolecular Proton Transfer (PIPT)

Photoinduced intramolecular proton transfer (PIPT) is a photochemical reaction where a proton moves from one part of a molecule to another within the same excited electronic state. This process is often ultrafast and can lead to the formation of a transient tautomer with distinct fluorescent properties. researchgate.net Theoretical models, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are used to map the potential energy surfaces of the molecule in its ground and excited states to understand the feasibility and pathway of such a transfer. researchgate.netacs.org

For PIPT to occur, a molecule typically requires both a proton donor group (like a hydroxyl or amino group) and a proton acceptor group (like a nitrogen atom) in close proximity, often forming an intramolecular hydrogen bond in the ground state. researchgate.net In studies of the related compound 2-(2′-hydroxyphenyl)-4-methyloxazole (HPMO), which possesses a hydroxyl group adjacent to the oxazole nitrogen, theoretical calculations show that upon UV excitation, a fast intramolecular proton transfer occurs from the phenol (B47542) to the oxazole nitrogen. researchgate.net This process is often essentially barrierless in the excited state. researchgate.net However, this compound lacks the necessary intramolecular hydrogen bond between a proton donor and an acceptor site on the ring system to facilitate a similar direct PIPT mechanism. The carboxylic acid proton is not positioned to transfer to the ring nitrogen.

Environmental Effects on Excited-State Processes (e.g., Confinement in Cyclodextrins)

The surrounding environment can significantly influence the excited-state dynamics of a molecule. Solvents, micelles, or host-guest complexes like those formed with cyclodextrins can alter photophysical pathways by imposing steric constraints or changing the local polarity. pnas.orgscirp.org Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. scirp.org

Theoretical studies on the confinement of PIPT-capable molecules like HPMO within a β-cyclodextrin cavity have been performed using hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics). researchgate.net These models treat the guest molecule with a high level of quantum mechanics theory while the cyclodextrin (B1172386) host is handled with a more computationally efficient method. researchgate.netresearchgate.net Results for HPMO indicate that while confinement does not fundamentally change the PIPT process, the rigid, hydrophobic environment of the cyclodextrin cavity can restrain other competing excited-state motions, such as large-scale twisting, thereby enhancing the fluorescence from the proton-transferred tautomer. pnas.orgnih.gov The confinement can lead to longer excited-state lifetimes and more rigid molecular structures. nih.gov While these specific studies focus on HPMO, they demonstrate the powerful predictive capacity of theoretical models to understand how environments like cyclodextrins can modulate the photophysical properties of guest molecules. researchgate.net

Applications of 4 Methyloxazole 2 Carboxylic Acid in Organic Synthesis

Role as a Key Intermediate in Complex Chemical Synthesis

The structure of 4-methyloxazole-2-carboxylic acid makes it an ideal starting point for the synthesis of more elaborate molecules. It functions as a stable, pre-functionalized five-membered ring that can be methodically built upon to achieve a desired molecular target.

This compound has proven to be a versatile building block, particularly in the assembly of natural products containing the oxazole (B20620) motif. A prominent example of its utility is in the total synthesis of (-)-hennoxazole A, a marine natural product with notable antiviral and analgesic properties. nih.govacs.org In this synthesis, the commercially available acid is the starting point for constructing a complex pyran/bisoxazole fragment. nih.gov The initial this compound molecule is converted into a more elaborate bisoxazole system, demonstrating its role as a foundational scaffold for creating contiguous 2,4-disubstituted oxazole frameworks, which are features of several natural products. acs.org

The process typically involves activating the carboxylic acid group, often by converting it to an acid chloride. This activated intermediate can then be coupled with other synthetic fragments. For instance, in the hennoxazole A synthesis, it is coupled with an amino alcohol derived from serine to construct the second oxazole ring, thereby forming the core bisoxazole structure of the target molecule. acs.orgresearchgate.net This step-wise elaboration highlights the compound's value in the modular assembly of complex organic structures.

Oxazole derivatives are central to the industrial production of pyridoxine (B80251), commonly known as Vitamin B6. The most established commercial route involves a Diels-Alder reaction between an oxazole and a suitable dienophile to construct the core pyridine (B92270) ring of the vitamin. thieme-connect.degoogle.com

While this compound itself is not the direct diene used in the most common industrial processes, its structural analogs are key. Specifically, the synthesis of Vitamin B6 intermediates often utilizes 4-methyl-5-ethoxyoxazole. google.compatsnap.com This crucial precursor is prepared via the hydrolysis and subsequent decarboxylation of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate. google.compatsnap.com This pathway underscores the strategic importance of the 4-methyl-oxazole-2-carboxylate scaffold, albeit with an additional C5-alkoxy substituent, in the large-scale synthesis of this essential vitamin.

Development of Novel Synthetic Methodologies

The use of this compound and its derivatives has spurred the development of sophisticated synthetic strategies, enabling the efficient and controlled construction of stereochemically complex molecules.

The total synthesis of (-)-hennoxazole A is a hallmark example of a modern, efficient synthetic design, described as both enantioselective and convergent. nih.govacs.org

Enantioselective Synthesis: This refers to a reaction that preferentially forms one enantiomer (a non-superimposable mirror image) over the other. In the synthesis of (-)-hennoxazole A, stereocenters are installed with high precision. For example, an aldol-like coupling is used for the direct and stereoselective installation of a critical methoxy-bearing stereocenter on the C1-C15 fragment. nih.govresearchgate.netacs.org

This combination of convergent and enantioselective methods, starting from a simple building block like this compound, represents a powerful and advanced approach to the synthesis of chiral, complex natural products. dokumen.pub

This compound is an intrinsically disubstituted oxazole (at positions 2 and 4), and its functional groups provide handles for creating more complex substitution patterns. The synthesis of the bisoxazole core of hennoxazole A demonstrates the creation of a contiguous 2,4-disubstituted bisoxazole system. acs.org Furthermore, the methyl group at the C4 position can be selectively deprotonated using a strong base, such as lithium diethylamide. nih.govacs.org This creates a nucleophilic center that can be alkylated, enabling the formation of a new carbon-carbon bond at this position. This late-stage functionalization was a key coupling step in the hennoxazole A synthesis, where the entire bisoxazole fragment was joined to the side chain by forming the C15-C16 bond. nih.govacs.org This methodology provides an efficient route to elaborate 2,4-disubstituted oxazoles into more complex structures.

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| Convergent Synthesis | Key fragments of a target molecule are synthesized independently before being coupled together in late stages. | Synthesis of (-)-hennoxazole A from a bisoxazole fragment and a triene side chain. | nih.govacs.org |

| Enantioselective Aldol-like Coupling | A reaction that creates a new stereocenter with high selectivity for one enantiomer. | Installation of the C8-methoxy stereocenter in the pyran/bisoxazole fragment of hennoxazole A. | nih.govresearchgate.net |

| Bisoxazole Formation | Coupling of an activated oxazole-2-carboxylic acid derivative with an amino alcohol to form a second oxazole ring. | Creation of the contiguous bisoxazole core of hennoxazole A. | acs.org |

| Late-stage C-H Alkylation | Deprotonation of the C4-methyl group followed by reaction with an electrophile to form a C-C bond. | Coupling of the bisoxazole and side chain fragments of hennoxazole A. | nih.govacs.org |

Precursors for Pharmaceutically Relevant Molecules

The ultimate goal of many complex organic syntheses is the production of molecules with biological activity. This compound has served as a crucial starting material for achieving such targets.

The most significant example is its role in the total synthesis of (-)-hennoxazole A . nih.govacs.org Hennoxazole A, isolated from a marine sponge, exhibits potent antiviral activity against the Herpes Simplex 1 (HSV-1) virus and also shows peripheral analgesic activity comparable to that of indomethacin. acs.org The successful and efficient synthesis of this natural product, enabled by the use of this compound as a key building block, provides a pathway to produce this and related molecules in the laboratory for further biological investigation and potential therapeutic development.

| Synthetic Stage | Role of this compound Derivative | Key Transformation | Reference |

|---|---|---|---|

| Fragment Synthesis | Serves as the initial building block for the C1-C15 pyran/bisoxazole fragment. | Elaborated into a more complex bisoxazole intermediate (a 2,4-disubstituted oxazole system). | nih.govacs.org |

| Fragment Coupling | The methyl group on the oxazole ring (derived from the starting material) is used as a handle for coupling. | Deprotonation of the C15-methyl group and alkylation with an allylic bromide side chain to form the final carbon skeleton. | nih.govacs.org |

Synthesis of Human Protease Activated Receptor 2 Affectors

2-Methyloxazole-4-carboxylic acid is utilized as a key reactant in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk These synthesized dipeptides are designed to function as affectors of the human Protease-Activated Receptor 2 (PAR-2). chemicalbook.comscientificlabs.co.uk PAR-2 is a G protein-coupled receptor implicated in inflammatory diseases and various types of cancer. researchgate.net The oxazole moiety from the carboxylic acid is incorporated into the final peptide structure, contributing to the molecule's ability to modulate PAR-2 activity. chemicalbook.comresearchgate.net The development of such compounds is crucial for creating selective agonists and antagonists to study and potentially treat PAR-2 associated conditions. researchgate.net

Preparation of Integrin Inhibitors (e.g., ανβ3 Integrin Inhibitors)

The compound is also a documented reactant for the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines. chemicalbook.comsigmaaldrich.comsigmaaldrich.com These specialized amino acid derivatives are synthesized to act as inhibitors of integrins, specifically the ανβ3 integrin. chemicalbook.comsigmaaldrich.com Integrins are cell surface receptors involved in cell adhesion and signaling, and their inhibition is a key strategy in developing treatments for conditions like cancer and osteoporosis. google.comgoogle.com The 2-methyloxazole-4-carboxylic acid provides the heterocyclic core that is fundamental to the structure of the resulting integrin inhibitors. chemicalbook.comsigmaaldrich.com

Summary of Synthetic Applications

| Starting Material | Synthetic Method | Resulting Compound Class | Biological Target |

| 2-Methyloxazole-4-carboxylic acid | Solid-phase peptide synthesis | (Heteroaryl)carbonyl-substituted dipeptides | Human Protease-Activated Receptor 2 (PAR-2) |

| 2-Methyloxazole-4-carboxylic acid | Stereoselective preparation | 3-amino-N-(phenylsulfonyl)alanines | ανβ3 Integrin |

Sources: chemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukresearchgate.net

Biological Activity Profiles of 4 Methyloxazole 2 Carboxylic Acid Derivatives

Antimicrobial and Antifungal Investigations

The oxazole (B20620) framework is a key component in the development of new agents to combat microbial and fungal infections.

Derivatives of oxazole carboxylic acids have demonstrated notable antibacterial properties. Research into related structures shows that specific substitutions on the oxazole ring are crucial for efficacy. For instance, 2-cyclohexyl-oxazole-4-carboxylic acid has shown significant inhibitory action against Staphylococcus aureus. In another study, a series of N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-one derivatives were synthesized and tested. nih.gov One of the oxazolone (B7731731) compounds displayed inhibitory activity against Staphylococcus aureus ATCC 6538, producing a 9 mm zone of inhibition in agar (B569324) diffusion assays. nih.gov

These findings underscore the potential of the oxazole carboxylic acid scaffold as a basis for developing new antibacterial agents.

Table 1: Antibacterial Activity of Related Oxazole Derivatives

| Compound/Derivative | Bacterial Strain | Observed Activity |

|---|---|---|

| 2-Cyclohexyl-oxazole-4-carboxylic acid | Staphylococcus aureus | Significant inhibition. |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 9 mm inhibition zone. nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 9 mm inhibition zone. nih.gov |

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. The search for new antibiofilm agents has led to the investigation of various heterocyclic compounds. nih.gov While specific studies focusing solely on the anti-biofilm effects of 4-methyloxazole-2-carboxylic acid derivatives are limited, the broader class of 1,3-oxazoles has been explored for these properties. nih.gov The investigation into N-acyl-α-amino acids and their 1,3-oxazol-5(4H)-one derivatives included their potential as antibiofilm agents, recognizing the importance of targeting this microbial defense mechanism. nih.gov

A significant area of research has been the development of oxazole derivatives as fungicides, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHi). SDHIs are a critical class of fungicides that disrupt the fungal respiratory chain. A series of oxazole-5-carboxamide (B136671) derivatives were designed and synthesized as potential SDHIs. acs.org These compounds, based on the 4-methyloxazole-5-carboxylic acid core (an isomer of the subject compound), were evaluated for their fungicidal activities against various plant pathogens. acs.org

Several derivatives exhibited excellent in vivo fungicidal activity. For example, compound SEZA8 showed a 90% control efficacy against Puccinia sorghi at a concentration of 100 mg/L, and compound SEZC1 demonstrated 100% efficacy against Sphaerotheca fuliginea at the same concentration. acs.org These results highlight the promise of the N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide scaffold as a source of potent SDHi fungicides. acs.org

Table 2: Fungicidal Activity of 4-Methyloxazole-5-carboxamide Derivatives

| Compound ID | Target Fungus | Efficacy (%) @ 100 mg/L |

|---|---|---|

| SEZA8 | Puccinia sorghi | 90% acs.org |

| SEZB1 | Sphaerotheca fuliginea | 90% acs.org |

| SEZB2 | Sphaerotheca fuliginea | 90% acs.org |

| SEZC1 | Sphaerotheca fuliginea | 100% acs.org |

Antiviral Properties

The this compound structure serves as a crucial starting material for the synthesis of complex natural products with significant antiviral activity. Notably, it is a key building block in the total synthesis of (-)-hennoxazole A, a marine natural product known for its antiviral properties. researchgate.net

Furthermore, research into related structures has revealed broad antiviral potential. A library of derivatives containing tandem 2,4-disubstituted methyloxazole-thiazole subunits showed moderate activity against the influenza A virus. mdpi.com One such compound demonstrated an IC₅₀ of 41 μM, which was comparable to the antiviral drug ribavirin (B1680618) (IC₅₀ of 16 μM) in the same study. mdpi.com Other studies have identified oxazolylmethyl-derived ligands as potent inhibitors of HIV-1 protease, with one compound exhibiting an antiviral IC₅₀ of 14 nM in MT cells. osti.gov The versatility of the oxazole scaffold is also evident in its use to create analogues of known antiviral drugs, such as the WIN compounds that target human rhinovirus. researchgate.net

Anticancer and Cytotoxicity Studies

The oxazole ring is a prominent feature in many compounds investigated for their anticancer potential. Derivatives of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid have been synthesized and shown to possess significant anticancer activity against HT-29 human colon cancer cell lines. researchgate.net

Studies on related isomers, such as isoxazole-carboxamide derivatives, have also demonstrated cytotoxic effects. Compounds 2d and 2e from a synthesized series were the most active against liver cancer (Hep3B) cells, with IC₅₀ values of approximately 23 μg/ml. nih.gov Compound 2d was also the most potent against cervical cancer (HeLa) cells, with an IC₅₀ of 15.48 μg/ml. nih.gov In another study, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate showed a broad range of potent cytotoxic activity against 60 human cancer cell lines, with an average GI₅₀ value of 5.37·10⁻⁶ mol/L. researchgate.net

Table 3: Cytotoxic Activity of Related Oxazole/Isoxazole (B147169) Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀ / GI₅₀) |

|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60 Human Cancer Cell Lines | Average GI₅₀: 5.37 µM researchgate.net |

| Isoxazole-carboxamide 2d | HeLa (Cervical Cancer) | IC₅₀: 15.48 µg/ml nih.gov |

| Isoxazole-carboxamide 2d | Hep3B (Liver Cancer) | IC₅₀: ~23 µg/ml nih.gov |

Immunomodulatory Effects of Related Heterocycles

Heterocyclic compounds, including oxazoles and the closely related isoxazoles, are known to possess significant immunomodulatory properties. nih.govmdpi.comnih.gov Novel oxazolo-oxazole derivatives of the immunomodulatory drug FTY720 (fingolimod) have been developed that can reduce immune cell chemotaxis. nih.gov Benzoxazole (B165842) derivatives have also been studied for their anti-inflammatory potential, with some compounds showing an ability to decrease the production of pro-inflammatory cytokines like IL-6 in lipopolysaccharide-stimulated macrophages. jrespharm.com

Similarly, isoxazole derivatives have been extensively investigated as regulators of immune functions. mdpi.comnih.gov Certain N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) exhibited immunosuppressive activity in human experimental models. nih.gov A series of new isoxazole derivatives were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). bibliotekanauki.pl Depending on the specific substitutions, these related heterocycles can exhibit a range of dose-dependent actions, from immunosuppressive to immunostimulatory. nih.gov

Enzyme Inhibition and Receptor Affector Studies

Derivatives of this compound have been the subject of investigation for their potential to interact with and modulate the activity of various enzymes and receptors, playing a crucial role in cellular signaling and metabolic pathways.

Research has demonstrated that modifications of the oxazole core can lead to potent and selective inhibitors of several key enzymes. For instance, a series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1). nih.gov DGAT-1 is a critical enzyme in the synthesis of triglycerides. nih.gov One notable compound from this series, compound 29 , exhibited an IC₅₀ value of 57 nM in a DGAT-1 enzyme assay. nih.gov

In a different study, N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors, which are crucial enzymes in the tricarboxylic acid cycle. acs.org This inhibition of SDH suggests a potential mechanism for fungicidal activity by disrupting the energy metabolism of pathogens. acs.org

Furthermore, while not direct derivatives of this compound, structurally related imidazole (B134444) derivatives have shown significant enzyme inhibitory activity. A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were synthesized and found to be potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism whose overactivity can lead to hyperuricemia and gout. nih.gov Several of these compounds displayed IC₅₀ values in the low nanomolar range, with compound 4d and compound 4e showing an IC₅₀ of 0.003 µM. nih.gov

In terms of receptor interactions, 2-methyloxazole-4-carboxylic acid itself serves as a reactant in the preparation of (heteroaryl)carbonyl-substituted dipeptides that act as affectors of the human protease-activated receptor 2 (PAR2). sigmaaldrich.com Additionally, though not oxazole-based, research on similar heterocyclic carboxylic acids, such as 3-hydroxyquinoline-4-carboxylic acid derivatives, has shown potent ligand binding to the asialoglycoprotein receptor (ASGPR), with KD values in the nanomolar range. publichealthtoxicology.com This highlights the potential of carboxylic acid-containing heterocyclic compounds to act as high-affinity receptor ligands. publichealthtoxicology.com